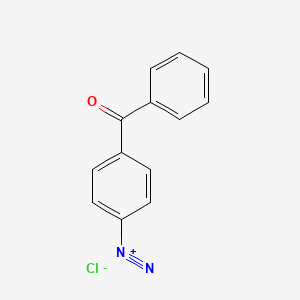

4-Benzoylbenzene-1-diazonium chloride

Description

Significance of Diazonium Salts as Versatile Synthetic Intermediates

The utility of aryl diazonium salts in organic synthesis is extensive. They are key precursors for introducing a wide range of substituents onto an aromatic ring that are often difficult to install through direct substitution methods. The diazonium group can be readily replaced by halides, cyanide, hydroxyl, and other functional groups, often through copper-catalyzed reactions known as Sandmeyer reactions, or thermally in what are known as Schiemann reactions for fluorination. libretexts.org

Beyond simple substitution, aryl diazonium salts are instrumental in the formation of carbon-carbon bonds. The Meerwein arylation, for instance, involves the addition of an aryl group from a diazonium salt to an electron-poor alkene. wikipedia.org Furthermore, diazonium salts are crucial in the synthesis of azo compounds through azo coupling reactions, where the diazonium ion acts as an electrophile and reacts with an electron-rich aromatic compound. wikipedia.org This reaction is the basis for the production of a wide variety of azo dyes. The table below summarizes some of the key transformations of aryl diazonium salts.

| Reaction Name | Reagents | Product |

| Sandmeyer Reaction | CuCl/HCl, CuBr/HBr, CuCN/KCN | Aryl chloride, Aryl bromide, Aryl cyanide |

| Schiemann Reaction | HBF₄, heat | Aryl fluoride (B91410) |

| Gomberg-Bachmann Reaction | NaOH, Aryl compound | Biaryl |

| Meerwein Arylation | Alkene, Copper salt | Arylated alkene |

| Azo Coupling | Electron-rich aromatic compound | Azo compound |

| Reduction | H₃PO₂ | Arene |

This table provides a summary of some of the fundamental reactions involving aryl diazonium salts.

The ongoing development in this field has seen the emergence of new catalytic systems, including photoredox catalysis, which allows for milder and more efficient transformations of diazonium salts. nih.gov

Overview of 4-Benzoylbenzene-1-diazonium Chloride within Aryl Diazonium Chemistry

Within the large family of aryl diazonium salts, this compound represents a structurally interesting example. Its unique feature is the presence of a benzoyl group at the para position relative to the diazonium functionality. This substituent significantly influences the electronic properties and, consequently, the reactivity of the diazonium salt.

The structure of this compound features a benzene (B151609) ring substituted with a diazonium chloride group (—N₂⁺Cl⁻) and a benzoyl group (—C(O)C₆H₅). The benzoyl group is a strong electron-withdrawing group due to both the inductive effect of the carbonyl oxygen and the resonance delocalization of the ring's π-electrons into the carbonyl group.

This electron-withdrawing nature has a profound impact on the reactivity of the diazonium salt. It is known that electron-withdrawing substituents increase the electrophilicity of the diazonium cation, making it a better electrophile in reactions such as azo coupling. rsc.org Conversely, the increased positive charge on the aromatic ring can affect its susceptibility to nucleophilic attack in displacement reactions. The presence of the benzoyl group is expected to make the reduction of the diazonium salt easier. rsc.org The table below outlines the key structural features and their expected influence on reactivity.

| Structural Feature | Electronic Effect | Influence on Reactivity |

| Diazonium group (—N₂⁺) | Strong electron-withdrawing | Excellent leaving group, facilitates substitution reactions. Acts as an electrophile in azo coupling. |

| Benzoyl group (—C(O)C₆H₅) | Strong electron-withdrawing (inductive and resonance) | Increases the electrophilicity of the diazonium cation. May influence the rate and regioselectivity of its reactions. |

| Chloride counter-ion (Cl⁻) | Anion | Participates in the overall stability and solubility of the salt. |

This table details the primary structural components of this compound and their influence on its chemical behavior.

The study of aryl diazonium salts dates back to the mid-19th century with the work of Peter Griess, who first reported their synthesis in 1858. ijcrt.org The subsequent discovery of reactions like the Sandmeyer reaction in 1884 and the Meerwein arylation in 1939 laid the groundwork for their widespread use in synthesis. ijcrt.orgwikipedia.org

While specific historical accounts of this compound are not extensively documented in seminal literature, the evolution of research on aryl diazonium salts bearing electron-withdrawing groups provides a relevant context. The understanding of how substituents modulate the reactivity of these salts has been a continuous area of investigation. For instance, the scope of the Meerwein arylation was found to be most effective with alkenes bearing electron-withdrawing groups, highlighting the importance of electronic complementarity between the diazonium salt and its reaction partner. organicreactions.org

Early research primarily focused on the utility of these compounds in the dye industry. However, over the 20th and into the 21st century, the application of substituted aryl diazonium salts has expanded into materials science, surface chemistry, and the synthesis of complex organic molecules and pharmaceuticals. researchgate.net The development of modern analytical and mechanistic techniques has allowed for a more nuanced understanding of the reaction pathways of substituted diazonium salts, including those with benzoyl and other keto-functional groups. This has led to the design of more sophisticated synthetic strategies that leverage the specific reactivity profiles imparted by these substituents.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

3286-16-6 |

|---|---|

Molecular Formula |

C13H9ClN2O |

Molecular Weight |

244.67 g/mol |

IUPAC Name |

4-benzoylbenzenediazonium;chloride |

InChI |

InChI=1S/C13H9N2O.ClH/c14-15-12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10;/h1-9H;1H/q+1;/p-1 |

InChI Key |

YBCJACKEWXMCOG-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+]#N.[Cl-] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for 4 Benzoylbenzene 1 Diazonium Chloride Analogs

Fundamental Principles of Diazotization: From Aromatic Amines to Diazonium Salts

Diazotization is the chemical process of converting a primary aromatic amine into a diazonium salt by treating it with nitrous acid in the presence of a strong mineral acid. byjus.comvedantu.com First reported by Peter Griess in 1858, this reaction has become a cornerstone in the synthesis of various aromatic compounds. byjus.comunacademy.com The general transformation involves the reaction of an aromatic amine (ArNH₂) with nitrous acid (HNO₂) and a mineral acid (HX) to yield an aryl diazonium salt ([ArN₂]⁺X⁻) and water. vedantu.comunacademy.com The resulting diazonium salt contains a -N₂⁺ group, where the positive charge is stabilized by resonance through the aromatic ring, making aryl diazonium salts more stable than their aliphatic counterparts. lkouniv.ac.invedantu.com

Nitrous acid (HNO₂) is a crucial reagent for diazotization, but it is highly unstable and toxic. jove.combyjus.com Therefore, it is almost always generated in situ (within the reaction mixture) immediately before its use. iitk.ac.inbyjus.com The standard method for this in-situ generation is the reaction of an alkali metal nitrite (B80452), typically sodium nitrite (NaNO₂), with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). iitk.ac.inorganic-chemistry.orgmasterorganicchemistry.com

Reaction for In-Situ Generation of Nitrous Acid

In the acidic environment, the nitrous acid is further protonated, leading to the formation of the highly reactive electrophile known as the nitrosonium ion (NO⁺). jove.commasterorganicchemistry.comcareers360.com This ion is the key species that attacks the nucleophilic primary aromatic amine. lkouniv.ac.injove.com The formation of the nitrosonium ion is a critical step that initiates the diazotization process. masterorganicchemistry.comcareers360.com

Table 1: Key Reagents in Diazotization

| Reagent | Formula | Role in Reaction |

| Primary Aromatic Amine | Ar-NH₂ | The starting material (nucleophile) that gets converted to the diazonium salt. lkouniv.ac.in |

| Sodium Nitrite | NaNO₂ | Reacts with strong acid to generate nitrous acid in situ. iitk.ac.inchemicalnote.com |

| Mineral Acid | HCl, H₂SO₄ | Provides the acidic medium and proton source needed to form nitrous acid and the nitrosonium ion. organic-chemistry.orgmasterorganicchemistry.com |

| Nitrous Acid | HNO₂ | The intermediate reagent that is protonated to form the active electrophile. jove.combyjus.com |

| Nitrosonium Ion | NO⁺ | The powerful electrophile that attacks the aromatic amine. lkouniv.ac.inmasterorganicchemistry.com |

The mechanism of diazotization is a multi-step process involving protonation, nucleophilic attack, and dehydration. byjus.comlkouniv.ac.in

The reaction begins with the protonation of nitrous acid (generated in situ) by the strong mineral acid present in the mixture. vedantu.comchemicalnote.com This is followed by the loss of a water molecule, which results in the formation of the highly electrophilic nitrosonium ion (NO⁺). vedantu.comjove.commasterorganicchemistry.com

Mechanism Step 1: Formation of the Nitrosonium Ion

Protonation of Nitrous Acid: HONO + H⁺ ⇌ H₂O⁺-NO vedantu.comlkouniv.ac.in

Loss of Water: H₂O⁺-NO → NO⁺ + H₂O vedantu.comlkouniv.ac.in

The lone pair of electrons on the nitrogen atom of the primary aromatic amine (e.g., 4-aminobenzophenone) acts as a nucleophile and attacks the nitrosonium ion. jove.comchemicalnote.com This forms a new nitrogen-nitrogen bond. byjus.commasterorganicchemistry.com The resulting intermediate undergoes a series of proton transfers and a final dehydration step to yield the stable aryl diazonium ion. byjus.comlkouniv.ac.in

Mechanism Step 2: Formation of the Diazonium Ion

Nucleophilic Attack: The primary amine attacks the nitrosonium ion to form an N-nitrosamine intermediate after deprotonation. byjus.comchemicalnote.com

Protonation and Tautomerization: The N-nitrosamine is protonated and rearranges to form a diazohydroxide. byjus.com

Dehydration: A final protonation of the hydroxyl group followed by the elimination of a water molecule generates the aryl diazonium ion, which possesses a characteristic N≡N triple bond. byjus.comvedantu.com

Table 2: Mechanistic Steps of Diazotization

| Step | Description | Key Intermediates |

| 1 | Generation of Electrophile | Protonation of nitrous acid followed by loss of water to form the nitrosonium ion (NO⁺). vedantu.comchemicalnote.com |

| 2 | Nucleophilic Attack | The primary aromatic amine attacks the nitrosonium ion, forming an N-N bond. byjus.commasterorganicchemistry.com |

| 3 | Deprotonation | A proton is lost to form a neutral N-nitrosamine. byjus.com |

| 4 | Protonation & Rearrangement | The N-nitrosamine undergoes protonation and tautomerization to form a diazohydroxide. byjus.com |

| 5 | Dehydration | Protonation of the hydroxyl group and subsequent loss of water yields the final aryl diazonium ion. byjus.comlkouniv.ac.in |

The success and safety of a diazotization reaction are highly dependent on careful control of the reaction conditions.

Temperature is the most critical parameter in the synthesis of diazonium salts. akjournals.com These reactions are almost universally carried out at low temperatures, typically between 0 and 5 °C, often using an ice bath. byjus.comchemicalnote.com This strict temperature control is necessary because aryl diazonium salts, particularly chloride salts, are thermally unstable. britannica.combyjus.comstackexchange.com

At temperatures above 5-10 °C, the diazonium salt can decompose, sometimes violently, to liberate nitrogen gas (N₂) and form other products, such as phenols, if water is present. stackexchange.comquora.comdoubtnut.com The loss of the diazo group as N₂ gas is thermodynamically very favorable, contributing to the compound's instability. libretexts.org While aromatic diazonium salts are significantly more stable than their aliphatic counterparts due to resonance stabilization, they are still potentially explosive if isolated and allowed to dry. lkouniv.ac.invedantu.comakjournals.com For this reason, diazonium salts are typically kept in a cold aqueous solution and used immediately for subsequent reactions. byjus.com The stability of diazonium salts can also be influenced by the counter-ion; for instance, tetrafluoroborate (B81430) (BF₄⁻) salts are generally more stable than chloride salts and can sometimes be isolated as solids. byjus.comwikipedia.org

Table 3: Effect of Temperature on Diazotization

| Temperature Range | Outcome | Rationale |

| 0–5 °C | Stable Diazonium Salt Formation | The desired diazonium salt is formed and remains stable in solution for further use. byjus.comchemicalnote.com |

| > 5–10 °C | Decomposition | The diazonium salt begins to decompose, leading to the formation of byproducts (e.g., phenols) and the evolution of N₂ gas. stackexchange.comquora.com |

| Elevated Temperatures | Rapid/Explosive Decomposition | The rate of decomposition increases significantly, posing a serious safety hazard. akjournals.comstackexchange.com |

Influence of Reaction Parameters on Diazonium Salt Formation

Acidic Medium Requirements

The diazotization reaction is critically dependent on a strongly acidic medium. researchgate.net The acid serves multiple essential functions in the synthesis of diazonium salts. Nitrous acid (HNO₂), the diazotizing agent, is unstable and must be generated in situ by reacting a nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid. jove.comyoutube.com

The primary roles of the acidic medium include:

Generation of the Diazotizing Agent: The strong acid protonates the nitrite ion to form nitrous acid.

Formation of the Electrophile: The nitrous acid is further protonated by the excess strong acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (N≡O⁺). jove.com This ion is the active species that reacts with the primary aromatic amine.

Solubilization of the Amine: The acidic medium converts the primary aromatic amine into its more soluble ammonium (B1175870) salt, facilitating a homogeneous reaction environment.

Prevention of Unwanted Coupling: A sufficiently acidic environment (low pH) prevents the newly formed diazonium salt from coupling with the unreacted primary amine, which would otherwise form a diazoamino compound.

Commonly used acids for this process are strong mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). organic-chemistry.orgjove.com The choice of acid also determines the counter-ion of the resulting diazonium salt. For instance, using hydrochloric acid results in the formation of a diazonium chloride salt. pharmaguideline.com Research has also explored the use of other proton sources, including p-toluenesulfonic acid and sulfonic acid-based cation-exchange resins, to facilitate the reaction. organic-chemistry.org

Table 1: Acidic Conditions for Diazotization of Aromatic Amines

| Acid | Typical Concentration | Role | Reference |

| Hydrochloric Acid (HCl) | Concentrated or Dilute | Generates HNO₂ in situ; provides Cl⁻ counter-ion | organic-chemistry.orgpharmaguideline.com |

| Sulfuric Acid (H₂SO₄) | Concentrated | Generates HNO₂ in situ; provides HSO₄⁻ counter-ion | organic-chemistry.orgresearchgate.net |

| p-Toluenesulfonic Acid (p-TsOH) | N/A | Proton source for diazotization-iodination | organic-chemistry.org |

| Acetic Acid | Glacial | Can be used as a co-solvent with a mineral acid | google.com |

Targeted Synthesis of 4-Benzoylbenzene-1-diazonium Chloride

The direct synthesis of this compound is achieved through the diazotization of its corresponding primary aromatic amine, 4-aminobenzophenone (B72274). This process requires careful control of reaction parameters to ensure the desired product is formed efficiently and with high purity.

Precursor Amine Selection and Derivatization Strategies

The logical and primary precursor for the synthesis of this compound is 4-aminobenzophenone . medchemexpress.com This compound, also known as p-benzoylaniline, provides the necessary chemical structure: a primary aromatic amine group attached to a benzene (B151609) ring which is, in turn, substituted with a benzoyl group at the para position. The presence of the benzoyl group influences the reactivity and properties of the resulting diazonium salt.

2-Aminobenzophenones are recognized as valuable synthons for creating various heterocyclic systems, underscoring the utility of aminobenzophenone structures in organic synthesis. asianpubs.org While direct derivatization of 4-aminobenzophenone prior to diazotization is not a common strategy for producing the parent diazonium salt, various synthetic routes exist for the aminobenzophenone precursors themselves. These routes, which can be considered broader derivatization strategies, include methods starting from anthranilic acid or the Friedel-Crafts reaction of nitrobenzoyl chloride followed by reduction. asianpubs.org These methods allow for the synthesis of a wide range of substituted aminobenzophenones, which can then be diazotized to produce a library of corresponding diazonium salt analogs.

Optimized Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of this compound hinges on the meticulous optimization of reaction conditions. The process is an adaptation of the general diazotization procedure, tailored for the specific properties of 4-aminobenzophenone. acs.org

The procedure involves dissolving 4-aminobenzophenone in a cold aqueous solution of a strong mineral acid, typically hydrochloric acid. A pre-cooled aqueous solution of sodium nitrite is then added slowly and dropwise to the amine-acid mixture with continuous and vigorous stirring. cram.com The slow addition of the nitrite solution ensures that the concentration of the unstable nitrous acid remains low and that the temperature does not rise significantly. The reaction is generally rapid, and its completion can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. pharmaguideline.com

Table 2: Optimized Parameters for the Synthesis of this compound

| Parameter | Optimized Condition | Rationale |

| Precursor | 4-Aminobenzophenone | Provides the required C₁₃H₁₁N- structural backbone. |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) in water | Reacts with acid to form nitrous acid in situ. |

| Acidic Medium | Hydrochloric Acid (HCl) | Provides the acidic environment and the chloride counter-ion. |

| Stoichiometry | Amine:NaNO₂ ratio of ~1:1 | Ensures complete conversion of the amine. |

| Excess Acid | Ensures complete formation of nitrous acid and maintains low pH. | |

| Temperature | 0-5 °C | Minimizes decomposition of the unstable diazonium salt. |

| Solvent | Water | Common solvent for the reactants (amine salt, NaNO₂). |

| Addition Rate | Slow, dropwise addition of NaNO₂ solution | Controls the exothermic reaction and prevents localized heating. |

| Stirring | Vigorous and continuous | Ensures efficient mixing and heat dissipation. |

The resulting aqueous solution of this compound is typically used immediately in subsequent reactions, such as azo coupling, due to its inherent instability. acs.org

Chemical Reactivity and Mechanistic Pathways of 4 Benzoylbenzene 1 Diazonium Chloride

Replacement Reactions of the Diazonium Group (–N₂⁺)

The diazonium group (–N₂⁺) in 4-benzoylbenzene-1-diazonium chloride is an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity is due to the high stability of the departing dinitrogen (N₂) molecule, which is thermodynamically a very favorable process. masterorganicchemistry.com These displacement reactions, often categorized as nucleophilic aromatic substitutions, provide essential synthetic routes to a wide range of functionalized benzophenone (B1666685) derivatives. The reactions can proceed through different mechanistic pathways, including radical-mediated and ionic processes, depending on the reagents and conditions employed. wikipedia.orgnptel.ac.inresearchgate.net

The Sandmeyer reaction is a cornerstone method for converting aryl diazonium salts into aryl halides. wikipedia.orgnih.gov Specifically, this compound can be transformed into 4-chlorobenzophenone (B192759) or 4-bromobenzophenone (B181533) by treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr), respectively. askfilo.comcareers360.com

The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.orglibretexts.org The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion. This reduction generates a 4-benzoylphenyl radical with the concomitant loss of stable nitrogen gas. The aryl radical then reacts with a copper(II) halide species, which transfers a halogen atom to the radical and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue. byjus.comgeeksforgeeks.org The presence of biaryl compounds as byproducts supports the existence of an aryl radical intermediate. wikipedia.org

Table 1: Sandmeyer Halogenation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | CuCl / HCl | 4-Chlorobenzophenone |

The introduction of a fluorine atom onto the aromatic ring is accomplished via the Balz-Schiemann reaction. organic-chemistry.orgwikipedia.org This method is distinct from the Sandmeyer reaction as it does not typically involve a copper catalyst and follows a different mechanistic pathway. wikipedia.org The process begins with the treatment of this compound with fluoroboric acid (HBF₄). This results in an anion exchange, precipitating the more stable 4-benzoylbenzene-1-diazonium tetrafluoroborate (B81430). nptel.ac.in

Gentle heating of the isolated and dried diazonium tetrafluoroborate salt induces thermal decomposition. scientificupdate.comnih.gov This decomposition is believed to proceed through an SN1-type mechanism, generating a highly reactive 4-benzoylphenyl cation and nitrogen gas. wikipedia.orgscientificupdate.com The aryl cation is then immediately attacked by a fluoride (B91410) ion (F⁻) from the tetrafluoroborate anion (BF₄⁻), yielding the final product, 4-fluorobenzophenone, along with boron trifluoride (BF₃) as a byproduct. wikipedia.orgyoutube.com

Table 2: Schiemann Fluorination Reaction

| Reactant | Reagents | Intermediate | Product |

|---|

The replacement of the diazonium group with iodine does not require a copper catalyst, setting it apart from other Sandmeyer reactions. organic-chemistry.orgstackexchange.com Treating an aqueous solution of this compound with potassium iodide (KI) is sufficient to produce 4-iodobenzophenone. brainly.inlibretexts.org

The reaction is initiated by the iodide ion, which is a strong enough reducing agent to transfer an electron to the diazonium ion, forming a 4-benzoylphenyl radical and an iodine radical. acs.org This initiates a radical-chain mechanism. The aryl radical can then react with another iodide ion or with molecular iodine (formed in situ) to yield the final product. acs.orgarchive.org The reaction proceeds readily, often in the cold, with the evolution of nitrogen gas. libretexts.org

Table 3: Iodination Reaction

| Reactant | Reagent | Product |

|---|

The diazonium group can be replaced by a hydroxyl group (–OH) to form phenols. For this compound, this reaction yields 4-hydroxybenzophenone. The classical method involves heating the diazonium salt in a strongly acidic aqueous solution. masterorganicchemistry.comwikipedia.org

This reaction, often referred to by the German term Verkochung ("cooking"), is believed to proceed through an SN1 mechanism. nptel.ac.inwikipedia.org The heat provides the energy for the heterolytic cleavage of the C–N bond, leading to the loss of nitrogen gas and the formation of a high-energy 4-benzoylphenyl cation. This aryl cation is then rapidly captured by a water molecule, which acts as the nucleophile. A final deprotonation step yields the 4-hydroxybenzophenone. nptel.ac.in Performing the reaction in acidic conditions helps to suppress the side reaction where the newly formed phenol (B47542) couples with unreacted diazonium salt. wikipedia.org

Table 4: Hydroxylation Reaction

| Reactant | Reagents | Product |

|---|

The introduction of a nitrile (–CN) group onto the aromatic ring is a valuable synthetic transformation, as the nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine. This is achieved through a Sandmeyer reaction using copper(I) cyanide (CuCN). wikipedia.orgnih.gov The reaction of this compound with CuCN results in the formation of 4-benzoylbenzonitrile.

The mechanism is analogous to that of the Sandmeyer halogenations. wikipedia.org A single-electron transfer from the copper(I) species to the diazonium salt generates the 4-benzoylphenyl radical and dinitrogen. researchgate.net This radical then reacts with the copper-cyanide complex, leading to the formation of the C–CN bond and the regeneration of the catalyst. byjus.comresearchgate.net

Table 5: Sandmeyer Cyanation Reaction

| Reactant | Reagent | Product |

|---|

Deamination and Reduction Pathways (e.g., to Benzene)

Deamination is a process that involves the removal of an amino group from a molecule. In the context of diazonium salts, this is achieved by replacing the diazonium group with a hydrogen atom, effectively reducing the compound. This transformation is a key synthetic route for removing an amino (or a nitro group, its precursor) from an aromatic ring. libretexts.orglibretexts.org

The reaction typically proceeds via a radical mechanism rather than a nucleophilic substitution pathway. libretexts.orglibretexts.org Mild reducing agents are employed to facilitate this conversion. A common and effective reagent for the deamination of aryldiazonium salts is hypophosphorus acid (H₃PO₂). libretexts.orglibretexts.orgdoubtnut.com When this compound is treated with hypophosphorus acid, it is reduced to benzophenone. The reaction proceeds with the evolution of nitrogen gas. doubtnut.com

The generally accepted mechanism involves the formation of an aryl radical. The diazonium salt is converted into an aryl radical, which then abstracts a hydrogen atom from the reducing agent (e.g., H₃PO₂) to form the final arene product, in this case, benzophenone.

Ethanol (B145695) can also be used as a reducing agent, although it may also yield side products such as phenetole (B1680304) (ethoxybenzene derivative) through a competing nucleophilic substitution pathway. In this reaction, ethanol is oxidized to acetaldehyde. quora.com The choice of reducing agent is crucial for achieving high yields of the deaminated product.

| Reducing Agent | Product from this compound | Mechanism Type | Key Features |

|---|---|---|---|

| Hypophosphorus Acid (H₃PO₂) | Benzophenone | Radical libretexts.orglibretexts.org | Generally provides good yields for the removal of the diazonium group. libretexts.orglibretexts.orgyoutube.com |

| Ethanol (CH₃CH₂OH) | Benzophenone | Radical/Substitution | Can lead to the formation of ether byproducts through SN1-type substitution. quora.com |

Radical-Mediated Transformations

The decomposition of aryldiazonium salts can be induced to form highly reactive aryl radicals, which are key intermediates in several important carbon-carbon bond-forming reactions. researchgate.net These transformations allow for the arylation of other organic substrates.

Two prominent examples of such radical-mediated reactions are the Gomberg-Bachmann reaction and the Meerwein arylation.

Gomberg-Bachmann Reaction: This reaction facilitates the synthesis of biaryl compounds. wikipedia.org It involves the treatment of a diazonium salt with an aromatic compound (arene) in the presence of a base. wikipedia.org The 4-benzoylphenyl radical, generated from this compound, can attack another aromatic ring, such as benzene (B151609), to form 4-benzoyl-1,1'-biphenyl after rearomatization. The yields in the classic Gomberg-Bachmann reaction are often low due to competing side reactions. wikipedia.orgmycollegevcampus.com

Meerwein Arylation: This reaction involves the addition of an aryl group to an electron-deficient alkene, catalyzed by a metal salt, typically a copper(II) salt. wikipedia.orgthermofisher.com The aryl radical generated from the diazonium salt adds across the double bond of the alkene. wikipedia.org For instance, the reaction of this compound with an alkene like acrylic acid in the presence of a copper catalyst would result in the formation of a 2-halo-3-(4-benzoylphenyl)propanoic acid, which can subsequently undergo elimination to yield an arylated alkene. wikipedia.orgorganicreactions.org The electron-withdrawing group on the alkene is crucial for the reaction to proceed effectively. wikipedia.org

| Reaction Name | Substrate | Key Reagents/Catalysts | Product Type | Intermediate |

|---|---|---|---|---|

| Gomberg-Bachmann Reaction | Arene (e.g., Benzene) | Base (e.g., NaOH) wikipedia.org | Biaryl (e.g., 4-Benzoyl-1,1'-biphenyl) | Aryl Radical wikipedia.org |

| Meerwein Arylation | Electron-poor Alkene (e.g., Acrylic Acid) | Copper(II) salt (e.g., CuCl₂) wikipedia.orgthermofisher.com | Arylated Alkene/Alkane wikipedia.org | Aryl Radical wikipedia.org |

Coupling Reactions: Formation of Azo Compounds

One of the most significant reactions of aryldiazonium salts is their ability to undergo coupling reactions to form azo compounds. csbsju.educoconote.appwikipedia.org These products contain the characteristic azo group (-N=N-) linking two aromatic rings and are known for their vibrant colors, forming the basis of many synthetic dyes. libretexts.orglibretexts.orgnih.gov In these reactions, the diazonium ion acts as an electrophile, attacking an electron-rich aromatic ring. csbsju.eduwikipedia.org The electron-withdrawing benzoyl group on this compound enhances its electrophilicity, making it a highly reactive component in azo coupling. vedantu.com

Electrophilic Aromatic Substitution with Electron-Rich Aromatic Partners (e.g., Phenols, Aromatic Amines)

Azo coupling is an electrophilic aromatic substitution reaction. csbsju.educoconote.app The diazonium salt, being a relatively weak electrophile, requires a highly activated aromatic compound as its coupling partner. youtube.com Suitable partners are typically phenols and aromatic amines, as the hydroxyl (-OH) and amino (-NH₂) groups are strong activating groups that donate electron density to the aromatic ring, making it more nucleophilic. csbsju.edu

Coupling with Phenols: The reaction with phenols is typically carried out in mildly alkaline conditions (pH 9-10). quora.comstackexchange.com The base deprotonates the phenol to form a phenoxide ion. The resulting negative charge on the oxygen atom makes the phenoxide a much more powerful activator than the neutral hydroxyl group, thus facilitating the electrophilic attack by the diazonium ion. stackexchange.comquora.com For example, reacting this compound with phenol under these conditions would yield p-(4-benzoylphenylazo)phenol, an azo dye. doubtnut.com

Coupling with Aromatic Amines: The coupling with aromatic amines, such as aniline (B41778), is generally performed in mildly acidic to neutral solutions (pH 4-7). organic-chemistry.org These conditions are necessary to prevent the diazonium ion from reacting with the amino group itself to form a triazene, while still having a sufficient concentration of the free amine to act as the nucleophile. stackexchange.commdpi.com

The mechanism involves the attack of the electron-rich pi system of the activated aromatic ring on the terminal nitrogen atom of the diazonium ion. This forms a sigma complex (arenium ion intermediate), which then loses a proton to restore aromaticity and form the stable azo compound. csbsju.edu

Structural Determinants Influencing Azo Linkage Formation

The efficiency and rate of azo linkage formation are governed by several structural factors related to both the diazonium salt and the coupling partner.

Electrophilicity of the Diazonium Ion: The reactivity of the diazonium ion as an electrophile is a critical factor. Electron-withdrawing substituents on the aromatic ring of the diazonium salt increase its positive charge and electrophilicity, thereby increasing the reaction rate. vedantu.com The benzoyl group in this compound is a strong electron-withdrawing group, making this compound a particularly reactive diazonium salt for coupling reactions.

Nucleophilicity of the Coupling Partner: The coupling partner must be sufficiently electron-rich. Strong electron-donating groups, such as -OH, -O⁻ (phenoxide), -NH₂, and -NR₂, are essential for the reaction to proceed. csbsju.edu These groups activate the aromatic ring towards electrophilic attack.

pH of the Reaction Medium: As mentioned, pH plays a crucial role. For phenols, an alkaline medium is required to generate the highly nucleophilic phenoxide ion. stackexchange.comlibretexts.org For amines, a slightly acidic medium is used to prevent side reactions at the nitrogen atom while ensuring the amine is not fully protonated to the deactivating -NH₃⁺ form. stackexchange.com

Regioselectivity and Stereochemical Aspects of Coupling Reactions

Regioselectivity: Azo coupling reactions are highly regioselective. The substitution almost always occurs at the para position relative to the activating group on the coupling partner, provided this position is available. wikipedia.orgquora.comorganic-chemistry.org This preference is due to steric hindrance; the bulky diazonium group attacks the less hindered para position. If the para position is blocked by another substituent, the coupling will occur at one of the ortho positions. wikipedia.orgquora.com

Stereochemistry: The resulting azo compounds can, in principle, exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the N=N double bond. In practice, the (E)-isomer, where the two aryl groups are on opposite sides (trans), is significantly more stable and is the predominant or exclusive product formed under normal reaction conditions. libretexts.orglibretexts.org The conversion from the less stable (Z)-isomer to the (E)-isomer can often be induced thermally or photochemically.

| Coupling Partner | Activating Group | Optimal pH | Preferred Position of Attack | Example Product with this compound |

|---|---|---|---|---|

| Phenol | -OH | Alkaline (>7.5) libretexts.org | para- wikipedia.orgquora.com | 4-((4-Benzoylphenyl)diazenyl)phenol |

| Aniline | -NH₂ | Mildly Acidic (<6) libretexts.org | para- wikipedia.org | 4-((4-Benzoylphenyl)diazenyl)aniline |

| N,N-Dimethylaniline | -N(CH₃)₂ | Mildly Acidic | para- | 4-((4-Benzoylphenyl)diazenyl)-N,N-dimethylaniline |

| 2-Naphthol | -OH | Alkaline | ortho- (position 1) chemguide.co.uklibretexts.org | 1-((4-Benzoylphenyl)diazenyl)naphthalen-2-ol |

Applications of 4 Benzoylbenzene 1 Diazonium Chloride in Advanced Organic Synthesis

Versatile Intermediate for Substituted Aromatic Systems

4-Benzoylbenzene-1-diazonium chloride, like other aryldiazonium salts, is a highly valuable and versatile intermediate in organic synthesis. wikipedia.orgvedantu.com Its utility stems from the excellent leaving group ability of the diazonium moiety (–N₂⁺), which departs as stable dinitrogen gas, providing a strong thermodynamic driving force for substitution reactions. vedantu.com This reactivity allows for the strategic introduction of a wide array of substituents onto the benzoyl-substituted aromatic ring, which would be difficult or impossible to achieve through direct electrophilic aromatic substitution methods. libretexts.org

Construction of Complex Aromatic Architectures

The diazonium group is a powerful tool for building larger, more complex molecular structures. One of the primary methods for achieving this is through diazo coupling reactions. libretexts.orgyoutube.com In these reactions, the 4-benzoylbenzene-1-diazonium cation acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. youtube.com This reaction creates a new carbon-nitrogen bond that links two aromatic systems, effectively "coupling" them together. The resulting azo compounds are not only significant as dyes and pigments but also serve as scaffolds for more elaborate molecular designs. vedantu.com

Furthermore, the diazonium salt can be converted into other functional groups that are amenable to modern cross-coupling reactions. For instance, after converting the diazonium group to an iodide via a Sandmeyer-type reaction, the resulting 4-benzoyl-1-iodobenzene can participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions. This two-step sequence allows for the formation of new carbon-carbon bonds, enabling the construction of intricate biaryl systems and other complex architectures.

Facilitation of Challenging Functional Group Introductions into Aromatic Rings

A significant advantage of aryldiazonium salts is their ability to introduce a variety of functional groups that cannot be installed directly onto an aromatic ring. vedantu.com The conversion of an amino group, via diazotization, into a diazonium salt opens up a gateway to numerous chemical transformations. libretexts.org These reactions, often named after their discoverers, provide reliable methods for synthesizing a wide range of substituted benzophenone (B1666685) derivatives from a common 4-aminobenzophenone (B72274) precursor.

Classic examples include the Sandmeyer reactions, which use copper(I) salts to replace the diazonium group with chloro, bromo, or cyano groups. libretexts.orgyoutube.com The Schiemann reaction is used to introduce fluorine, a particularly challenging substituent to add via other methods, by treating the diazonium salt with fluoroboric acid (HBF₄). libretexts.org Additionally, hydrolysis of the diazonium salt in hot aqueous acid yields the corresponding phenol (B47542), while reaction with potassium iodide provides the iodo-substituted arene. wikipedia.orgyoutube.com

| Reaction Name | Reagent(s) | Functional Group Introduced | Product |

|---|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl (Chloro) | 4-Benzoyl-1-chlorobenzene |

| Sandmeyer Reaction | CuBr / HBr | -Br (Bromo) | 4-Benzoyl-1-bromobenzene |

| Sandmeyer Reaction | CuCN / KCN | -CN (Cyano) | 4-Benzoylbenzonitrile |

| Schiemann Reaction | 1. HBF₄ 2. Heat | -F (Fluoro) | 4-Benzoyl-1-fluorobenzene |

| Gattermann Reaction | Cu powder / HCl or HBr | -Cl or -Br | 4-Benzoyl-1-chlorobenzene or 4-Benzoyl-1-bromobenzene |

| Iodination | KI | -I (Iodo) | 4-Benzoyl-1-iodobenzene |

| Hydrolysis | H₂O, Heat | -OH (Hydroxyl) | 4-Hydroxybenzophenone |

| Reduction (Deamination) | H₃PO₂ | -H (Hydrogen) | Benzophenone |

Precursor for the Synthesis of Heterocyclic Compounds

While direct applications of this compound in heterocyclic synthesis are specific, the general reactivity of aryldiazonium salts makes them valuable precursors for forming various heterocyclic rings. One notable example is the Japp-Klingemann reaction , which is used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryldiazonium salts. wikipedia.orgchemeurope.com

In this reaction, the 4-benzoylbenzene-1-diazonium salt would react with a β-keto-ester. The initial coupling produces an unstable azo compound which, under the reaction conditions, undergoes cleavage of an acyl or carboxyl group to yield a stable hydrazone. researchgate.netslideshare.net These resulting hydrazones are not the final heterocyclic product but are crucial intermediates. wikipedia.org For example, the synthesized phenylhydrazone can be heated in the presence of a strong acid to undergo a Fischer indole (B1671886) synthesis, leading to the formation of an indole ring—a common motif in pharmaceuticals and natural products. chemeurope.com Thus, this compound serves as a key starting material to introduce the N-aryl fragment required for the construction of these important heterocyclic systems.

Role in the Development of Specialty Organic Materials

The unique reactivity of diazonium salts, including this compound, extends beyond small molecule synthesis into the realm of materials science. Their ability to form strong, covalent bonds with a variety of surfaces and to participate in polymerization reactions makes them exceptional candidates for creating advanced organic materials. wiley.comresearchgate.net

Polymeric and Oligomeric Systems Through Diazonium Chemistry

Aryl diazonium salts can be used to create polymeric and oligomeric materials. The coupling reaction, which forms an azo linkage (–N=N–), can be extended to create polymers. If a bifunctional diazonium salt or a coupling partner is used, polymerization can occur, leading to poly(azo-aryl)enes. These materials often possess interesting properties such as high thermal stability and photo-responsiveness, making them suitable for applications in specialty plastics and optoelectronics.

Additionally, diazonium chemistry can be employed to initiate polymerization from a surface. By first grafting a diazonium salt bearing a polymerization initiator onto a substrate, a "grafting from" approach can be used with techniques like Atom Transfer Radical Polymerization (ATRP) to grow polymer chains directly from the surface, creating robust polymer brushes. researchgate.net

Surface Functionalization and Grafting on Various Substrates

One of the most powerful applications of diazonium chemistry is the covalent functionalization of surfaces. rsc.orgnih.gov The reduction of this compound, which can be triggered electrochemically, chemically, or photochemically, generates a highly reactive 4-benzoylphenyl radical. nih.gov This radical readily attacks a wide range of substrates, forming a stable, covalent aryl-substrate bond. nih.govnih.gov

This grafting process is remarkably versatile and has been successfully applied to numerous materials. springerprofessional.despringerprofessional.de The resulting organic layer imparts new properties to the substrate, such as altered wettability, chemical reactivity, or biocompatibility. mdpi.com The presence of the benzoyl group in the grafted layer provides a ketone functionality that can be used for further "post-functionalization," allowing for the attachment of more complex molecules, including biomacromolecules or nanoparticles. rsc.org This two-step approach is a cornerstone for developing advanced sensors, catalysts, and biocompatible materials. rsc.orgrsc.org

| Substrate Class | Specific Examples | Resulting Bond | Potential Applications |

|---|---|---|---|

| Carbon Materials | Glassy Carbon, Graphite (HOPG), Carbon Nanotubes (CNTs), Graphene | C-C | Sensors, Composites, Electronics |

| Metals | Gold, Iron, Copper, Titanium Nitride | C-Metal | Anti-corrosion coatings, Biosensors, Catalysis |

| Semiconductors | Silicon, Gallium Arsenide (GaAs) | C-Si, C-As | Molecular electronics, Microarrays |

| Polymers | Polyvinylchloride (PVC), Polytetrafluoroethylene (PTFE) | C-C | Improved adhesion, Biocompatible coatings |

| Oxides | Indium Tin Oxide (ITO), Titanium Dioxide (TiO₂) | C-O-Metal | Modified electrodes, Photovoltaics |

Modification of Metal Surfaces (e.g., Copper, Gold)

The covalent modification of metal surfaces using this compound provides a robust method for creating stable, functional organic layers. The process relies on the reduction of the diazonium group, which generates a highly reactive 4-benzoylphenyl radical. This radical then forms a strong covalent bond with the metal surface. The method of initiation depends on the reactivity of the metal itself.

Copper: As a reducing metal, copper can spontaneously induce the grafting of the diazonium salt. When a copper surface is exposed to a solution of this compound, the copper reduces the diazonium cation, leading to the release of dinitrogen gas and the formation of the aryl radical, which immediately bonds to the surface. This electroless grafting process is efficient and allows for the formation of dense organic layers.

Gold: Being a more noble metal, gold does not typically induce spontaneous reduction. Therefore, the modification of gold surfaces requires external stimuli such as electrochemistry or photochemistry. In electrochemical grafting, a potential is applied to the gold substrate to initiate the one-electron reduction of the diazonium salt. Alternatively, photochemical methods, using UV or visible light, can be employed to generate the necessary aryl radicals for grafting.

The resulting surface is uniformly coated with 4-benzoylphenyl groups, where the benzophenone functionality is available for further chemical transformations. The covalent nature of the aryl-metal bond ensures high stability of the modified surface compared to interfaces formed by self-assembled monolayers of thiols, for instance.

| Metal Substrate | Grafting Method | Mechanism | Key Outcome |

|---|---|---|---|

| Copper | Spontaneous / Electroless | The reducing nature of the copper surface initiates the reduction of the diazonium salt. | Formation of a stable, covalently bonded 4-benzoylphenyl layer. |

| Gold | Electrochemical / Photochemical | An external stimulus (applied potential or light) is required to reduce the diazonium salt to an aryl radical. | Creates a robust organic film with accessible benzophenone groups for further reactions. |

Functionalization of Nanoparticles (e.g., Gold, Cerium Oxide)

The surface chemistry of nanoparticles dictates their interaction with the surrounding environment and is crucial for their application. Functionalizing nanoparticles with this compound imparts photochemical activity to their surfaces, opening avenues for their use as nano-initiators or in photodynamic therapies.

Gold Nanoparticles (AuNPs): Gold nanoparticles can be readily functionalized through the spontaneous reduction of diazonium salts on their surface. This process leads to the formation of a covalently attached shell of 4-benzoylphenyl groups around the gold core. This covalent linkage provides significant stability, which is essential for biomedical applications where nanoparticles are exposed to complex biological media. The functionalized AuNPs retain the optical properties of the gold core while presenting a surface rich in photo-active benzophenone moieties.

Cerium Oxide Nanoparticles (CeO₂-NPs): Cerium oxide nanoparticles are known for their unique redox properties, acting as regenerative antioxidants. Functionalization with this compound can add a valuable photochemical dimension to their existing capabilities. As a metal oxide, the grafting mechanism may proceed through the formation of a stable Ce-O-C bond via reaction with surface hydroxyl groups. This process attaches the 4-benzoylphenyl group to the nanoparticle surface, creating a hybrid material that combines the redox activity of the cerium oxide core with the photo-initiating capability of the benzophenone shell.

| Nanoparticle | Functionalization Principle | Resulting Structure | Potential Application |

|---|---|---|---|

| Gold (AuNP) | Spontaneous reduction of the diazonium salt on the nanoparticle surface. | Gold core with a covalently bonded shell of 4-benzoylphenyl groups. | Photo-responsive drug delivery, targeted phototherapy. |

| Cerium Oxide (CeO₂-NP) | Reaction with surface oxide/hydroxyl groups to form stable M-O-C linkages. | Cerium oxide core with surface-grafted 4-benzoylphenyl groups. | Hybrid antioxidant and photo-initiating nanomaterial for biomedical applications. |

Surface-Initiated Polymerization

One of the most powerful applications of surfaces modified with 4-benzoylphenyl groups is in surface-initiated polymerization (SIP). The immobilized benzophenone acts as a Type II photoinitiator, allowing for the growth of polymer chains directly from the substrate in a "grafting from" approach. This method enables the creation of dense, covalently attached polymer brushes with controlled thickness and functionality.

The mechanism proceeds in several distinct steps:

Photo-Excitation: The process is initiated by irradiating the functionalized surface with UV light, typically at a wavelength around 350 nm. This excites the benzophenone group from its ground state to an excited triplet state.

Hydrogen Abstraction: The highly reactive, excited benzophenone abstracts a hydrogen atom from a nearby monomer molecule present in the solution.

Radical Formation: This abstraction event generates two radicals: an immobilized ketyl radical on the surface and a reactive radical on the monomer molecule.

Polymerization: The monomer radical initiates a free-radical polymerization, leading to the growth of a polymer chain. Because the initiation event occurs at the surface, the resulting polymer chain is covalently anchored to the substrate.

This technique allows for precise spatial and temporal control over the polymerization process and is used to create surfaces with tailored wettability, biocompatibility, and anti-fouling properties.

| Step | Description | Key Species |

|---|---|---|

| 1. Initiation | UV irradiation of the surface functionalized with 4-benzoylphenyl groups. | Excited triplet-state benzophenone. |

| 2. H-Abstraction | The excited benzophenone abstracts a hydrogen atom from a monomer. | Monomer radical and surface-bound ketyl radical. |

| 3. Propagation | The monomer radical initiates chain growth, forming a polymer brush. | Growing polymer chain. |

| 4. Result | A dense layer of end-grafted polymer chains is formed on the surface. | Covalently attached polymer brush. |

Spectroscopic and Advanced Analytical Characterization in Research

Spectroscopic Analysis of Diazonium Salts and Their Derivatives

Spectroscopic methods are fundamental in confirming the synthesis of diazonium salts and monitoring their subsequent reactions. These techniques provide information on the compound's structural framework, the presence of key functional groups, and its electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of diazonium salts in solution and for characterizing the structure of grafted aryl layers in the solid state.

¹H NMR: In ¹H NMR spectroscopy of 4-benzoylbenzene-1-diazonium chloride, the aromatic protons are expected to appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effects of the aromatic rings. The powerful electron-withdrawing nature of both the diazonium group (-N₂⁺) and the benzoyl group (-C(O)C₆H₅) significantly influences the chemical shifts of the protons on the diazonium-bearing ring. Protons ortho to the diazonium group are expected to be the most deshielded and thus resonate at the furthest downfield position.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For this compound, the carbonyl carbon of the benzoyl group would exhibit a characteristic resonance in the far downfield region (around 190-200 ppm). The carbon atom directly attached to the diazonium group (C1) is also significantly deshielded, with its chemical shift influenced by the strong inductive effect of the -N₂⁺ group. Solid-state NMR (SS-NMR) can be employed to characterize the structure of the 4-benzoylphenyl layers after they have been grafted onto a surface, confirming the covalent attachment and the integrity of the aromatic structure.

Table 1: Expected ¹H and ¹³C NMR Data for this compound

| Nucleus | Structural Assignment | Expected Chemical Shift (ppm) | Key Influencing Factors |

|---|---|---|---|

| ¹H | Protons on the phenyl ring of the benzoyl group | ~7.4 - 7.8 | Standard aromatic region |

| ¹H | Protons on the diazonium-bearing benzene (B151609) ring | ~7.8 - 8.5 | Strong deshielding by -N₂⁺ and -C=O groups |

| ¹³C | Carbons of the phenyl ring (benzoyl group) | ~128 - 138 | Aromatic carbon region |

| ¹³C | Carbons of the diazonium-bearing benzene ring | ~130 - 150 | Electron-withdrawing effects |

| ¹³C | Carbonyl Carbon (C=O) | ~195 | Ketone functional group |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the IR spectrum is dominated by a few characteristic absorption bands that confirm its structure.

The most definitive peak for diazonium salts is the stretching vibration of the nitrogen-nitrogen triple bond (νN≡N). This absorption is typically strong and sharp, appearing in a relatively uncongested region of the spectrum, generally between 2200 and 2300 cm⁻¹. researchgate.net Another prominent feature is the strong absorption from the carbonyl (C=O) group of the benzoyl moiety, which is expected around 1650-1670 cm⁻¹. Other bands include the C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and the C=C stretching vibrations within the rings (approx. 1450-1600 cm⁻¹). In situ IR spectroscopy can be used to monitor the formation of the diazonium salt from its corresponding aniline (B41778) precursor in real-time. mdpi.comnih.gov

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2280 | N≡N stretch | Diazonium (-N₂⁺) |

| ~1660 | C=O stretch | Benzoyl Ketone |

| >3000 | C-H stretch | Aromatic Rings |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated systems like this compound. The spectrum arises from electronic transitions, primarily π→π* transitions within the aromatic rings and the conjugated system formed by the benzoyl and phenyl groups. Benzenediazonium (B1195382) salts typically exhibit a strong absorption band in the UV region. ucl.ac.uk The presence of the benzoyl group, which extends the conjugation, is expected to shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzenediazonium chloride.

This technique is also highly effective for monitoring the progress of reactions. For instance, the disappearance of the characteristic diazonium salt absorption peak can be used to follow its grafting onto a surface or its conversion into other products. ucl.ac.ukresearchgate.net The kinetics of such reactions can be determined by tracking the change in absorbance over time.

Table 3: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π→π* | Conjugated aromatic system | 250 - 350 nm |

Surface-Sensitive Analytical Techniques for Modified Materials

When this compound is used to modify surfaces, a different set of analytical techniques is required to characterize the resulting thin aryl films. These methods provide information on elemental composition, chemical bonding states, surface topography, and layer thickness.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides quantitative information about the elemental composition and chemical bonding environment of the top few nanometers of a material. For a surface modified with this compound, XPS is used to confirm the successful grafting of the 4-benzoylphenyl layer.

A survey scan would reveal the presence of carbon (C), oxygen (O), and nitrogen (N) on the substrate surface. High-resolution scans of the individual element regions provide more detailed information.

C 1s Spectrum: The C 1s peak can be deconvoluted into multiple components corresponding to the different chemical environments of the carbon atoms: C-C/C-H bonds of the aromatic rings, C-N bonds from the attachment point, and the characteristic C=O of the benzoyl group at a higher binding energy. researchgate.net

O 1s Spectrum: A single peak corresponding to the oxygen in the carbonyl (C=O) group would confirm the integrity of the benzoyl moiety.

N 1s Spectrum: The N 1s spectrum is particularly informative. The absence of a strong diazonium (-N₂⁺) signal and the presence of a signal corresponding to a C-N bond would indicate successful covalent grafting and removal of the diazonium group.

Table 4: Expected XPS Core Level Peaks for a 4-Benzoylphenyl-Modified Surface

| Core Level | Expected Binding Energy (eV) | Assignment |

|---|---|---|

| C 1s | ~284.8 | C-C, C-H (Aromatic) |

| C 1s | ~286.0 | C-N (Grafting site) |

| C 1s | ~288.5 | C=O (Benzoyl group) |

| O 1s | ~532.0 | C=O (Benzoyl group) |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize and measure the topography of surfaces at the nanoscale. When used to analyze surfaces modified with 4-benzoylphenyl layers, AFM provides critical information on the quality and structure of the grafted film.

AFM imaging can reveal the uniformity and coverage of the organic layer, showing whether it forms a smooth monolayer or a more complex, multilayered structure. The surface roughness can be quantified by calculating the root-mean-square (RMS) roughness value, comparing the modified surface to the bare substrate. Furthermore, the thickness of the grafted layer can be measured by creating a scratch in the film and imaging the height difference between the unmodified substrate and the top of the aryl layer. This provides a direct measure of the extent of surface modification.

Thermal Analysis Methods

Thermal analysis methods are crucial in determining the stability and decomposition characteristics of diazonium compounds, which are known for their potential thermal instability. Techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide valuable insights into the thermal behavior of this compound.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Characteristics

Generally, the thermal stability of aryl diazonium salts is significantly influenced by the nature of the substituent on the aromatic ring. The decomposition process typically involves the loss of nitrogen gas (N₂), leading to a sharp decrease in mass. For aryl diazonium salts, this decomposition can be an energetic event. The presence of the electron-withdrawing benzoyl group at the para position is expected to influence the thermal stability of the diazonium salt. The decomposition temperature is a key parameter obtained from TGA, indicating the threshold at which the compound begins to degrade.

A hypothetical TGA curve for this compound would be expected to show a stable baseline at lower temperatures, followed by a rapid mass loss corresponding to the liberation of N₂ gas. The onset temperature of this mass loss would define its thermal stability limit. Further decomposition at higher temperatures might involve the fragmentation of the remaining benzophenone (B1666685) moiety.

Table 1: Expected TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

|---|---|---|

| < 100 | Minimal | Loss of adsorbed water/solvent |

| 100 - 200 (anticipated) | Significant | Decomposition with loss of N₂ |

Note: This table is illustrative and based on the general behavior of aryl diazonium salts. Actual values would require experimental verification.

Differential Thermal Analysis (DTA) for Thermal Events

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. This technique is used to detect thermal events such as phase transitions and decomposition. For diazonium salts, DTA is particularly useful for identifying the exothermic nature of their decomposition.

The decomposition of aryl diazonium salts is typically a highly exothermic process, which presents a potential hazard. whiterose.ac.ukacs.org A DTA curve for this compound would be expected to show a strong exothermic peak corresponding to the thermal decomposition and release of nitrogen gas. The peak temperature and the area under the peak provide information about the decomposition temperature and the energy released, respectively. The stability of diazonium salts can be influenced by the counter-ion and the substituents on the aromatic ring. whiterose.ac.ukat.ua

The information from DTA, combined with TGA, provides a comprehensive thermal profile of the compound, which is essential for handling and processing it safely.

Electrochemical Characterization Techniques

Electrochemical methods are pivotal in understanding the redox behavior of this compound and its application in surface modification.

Cyclic Voltammetry for Redox Behavior and Grafting Processes

Cyclic Voltammetry (CV) is a powerful technique to study the reduction and oxidation processes of chemical species. For aryl diazonium salts, CV is commonly used to investigate their electrochemical reduction, which typically leads to the formation of an aryl radical. This radical can then covalently bond to the electrode surface, a process known as electrografting. mdpi.comnih.govresearchgate.net

The cyclic voltammogram of this compound in an appropriate solvent (like acetonitrile) on a working electrode (such as glassy carbon, gold, or copper) is expected to exhibit one or more reduction peaks in the first scan. mdpi.comresearchgate.net This initial reduction corresponds to the irreversible transformation of the diazonium cation to a benzoylphenyl radical with the concomitant release of nitrogen gas.

Equation: [C₆H₅COC₆H₄N₂]⁺ + e⁻ → C₆H₅COC₆H₄• + N₂

Subsequent scans in the CV often show a significant decrease in the peak current, indicating that the electrode surface has been modified and passivated by the grafted benzoylphenyl layer, which blocks further reduction of the diazonium salt from the solution. mdpi.com The position of the reduction peak potential provides information about the ease of reduction of the diazonium salt. The presence of the electron-withdrawing benzoyl group is expected to facilitate the reduction compared to unsubstituted benzenediazonium chloride.

Table 2: Expected Cyclic Voltammetry Parameters for this compound

| Parameter | Expected Observation | Significance |

|---|---|---|

| First Scan Reduction Peak (Epc) | Present at a specific negative potential. | Potential at which the diazonium group is reduced. |

| Subsequent Scans | Diminished or absent reduction peak. | Indicates surface passivation by the grafted organic layer. |

| Peak Shape | Typically an irreversible peak. | Reflects the fast follow-up chemical reaction (grafting). |

Note: The exact peak potential is dependent on the solvent, electrolyte, and electrode material.

Rotating Disk Voltammetry for Kinetic Studies

Rotating Disk Voltammetry (RDE) is an advanced electrochemical technique used to study the kinetics of electrode reactions under controlled hydrodynamic conditions. wikipedia.orgkindle-tech.com By rotating the electrode at various speeds, the mass transport of the analyte to the electrode surface can be precisely controlled. This allows for the decoupling of mass transport effects from the intrinsic kinetics of the electron transfer and subsequent chemical reactions. wordpress.compineresearch.com

While specific RDE studies on this compound are not detailed in the searched literature, the technique can be applied to investigate the kinetics of its electrografting process. By analyzing the limiting current as a function of the rotation rate, one can gain insights into the reaction mechanism.

The Koutecky-Levich equation is often employed in RDE studies to determine the kinetic parameters of an electrode reaction. pineresearch.com For the reduction of this compound, RDE could be used to determine the electron transfer rate constant and to study the efficiency of the grafting process. The formation of a blocking aryl layer on the electrode surface would be expected to suppress the oxygen reduction reaction, a phenomenon that can be quantified using RDE. researchgate.net This provides a method to assess the coverage and blocking properties of the grafted benzoylphenyl films.

Theoretical and Computational Studies on 4 Benzoylbenzene 1 Diazonium Chloride

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of aryldiazonium salts. For 4-benzoylbenzene-1-diazonium chloride, these calculations reveal how the interplay between the diazonium group, the benzoyl substituent, and the benzene (B151609) ring dictates the molecule's properties.

The diazonium group (-N₂⁺) is a powerful electron-withdrawing group, which significantly influences the electronic distribution across the aromatic ring. This effect is compounded by the electron-withdrawing nature of the benzoyl group (-C(O)C₆H₅) at the para position. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can quantify this charge distribution. Analysis of the molecular orbitals shows that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the diazonium group and the ipso-carbon of the benzene ring, indicating these are the primary sites for nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO), conversely, is distributed over the benzoyl-substituted phenyl ring.

Structural parameters obtained from geometry optimization calculations can be compared with experimental data from X-ray crystallography of similar compounds, such as benzenediazonium (B1195382) tetrafluoroborate (B81430). The C−N⁺≡N linkage is confirmed to be nearly linear. The calculated bond lengths provide insight into the bonding nature; for example, the N⁺≡N bond length is very close to that of the dinitrogen molecule, reflecting its triple bond character and the thermodynamic favorability of its departure as N₂ gas. wikipedia.org

Table 1: Calculated Structural and Electronic Properties of 4-Benzoylbenzene-1-diazonium Cation This table presents hypothetical data typical for DFT calculations on such a molecule for illustrative purposes.

| Parameter | Calculated Value | Description |

|---|---|---|

| C-N Bond Length (Å) | 1.39 | The bond connecting the benzene ring to the diazonium group. |

| N≡N Bond Length (Å) | 1.10 | The triple bond within the diazonium group. |

| C-N-N Angle (°) | 179.5 | The angle defining the geometry of the diazonium attachment. |

| Mulliken Charge on Ipso-Carbon | +0.25 | Indicates the electrophilic nature of the carbon atom attached to the diazonium group. |

| Mulliken Charge on Terminal Nitrogen | +0.45 | Shows significant positive charge localization on the terminal nitrogen atom. |

| LUMO Energy (eV) | -5.8 | A low LUMO energy signifies a strong electrophile, susceptible to nucleophilic attack. |

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is crucial for mapping the reaction pathways of this compound, such as in Sandmeyer, Schiemann, and azo coupling reactions. By simulating these mechanisms, researchers can identify intermediates, locate transition states, and calculate the activation energies associated with each step.

For instance, in the Sandmeyer reaction, which involves the conversion of the diazonium salt to an aryl halide, computational studies support a mechanism involving single-electron transfer (SET) from a copper(I) catalyst. wikipedia.orggeeksforgeeks.org This transfer leads to the formation of an aryl radical and the release of dinitrogen gas. wikipedia.org Theoretical simulations can model this entire process:

Formation of the Aryl Radical: The energy barrier for the electron transfer and subsequent fragmentation of the diazonium cation is calculated.

Halogen Transfer: The transition state for the transfer of a halogen atom from the copper(II) halide species to the aryl radical is located and its energy calculated.

Transition state analysis provides a snapshot of the bond-forming and bond-breaking processes. For a given reaction step, the geometry of the transition state is optimized, and its vibrational frequencies are calculated. A single imaginary frequency confirms the structure as a true transition state. The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a key determinant of the reaction rate.

Table 2: Illustrative Calculated Activation Energies for a Simulated Sandmeyer Reaction This table contains representative data to demonstrate the output of reaction mechanism simulations.

| Reaction Step | Intermediate/Product | Calculated ΔG‡ (kcal/mol) | Description |

|---|---|---|---|

| Electron Transfer & N₂ Loss | 4-Benzoylphenyl radical | 12.5 | Energy barrier for the initial reduction of the diazonium ion and release of nitrogen gas. |

| Chlorine Atom Transfer | 4-Benzoylchlorobenzene | 5.2 | Energy barrier for the reaction of the aryl radical with the copper(II) chloride complex. |

Prediction of Reactivity and Selectivity Profiles

The electronic structure data derived from quantum chemical calculations directly informs predictions about the reactivity and selectivity of this compound.

Reactivity: The electrophilic nature of the diazonium cation is its defining chemical characteristic. Computational models quantify this reactivity through several descriptors:

LUMO Energy: A low-lying LUMO indicates that the molecule is a good electron acceptor, making it highly reactive toward nucleophiles.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. Regions of positive potential (typically colored blue) highlight the electrophilic sites, primarily the diazonium group and the attached ipso-carbon, where nucleophiles are most likely to attack.

Fukui Functions: These indices predict which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

Selectivity: In reactions where multiple products are possible (e.g., ortho- vs. para-substitution in azo coupling), computational methods can predict the outcome. By calculating the activation energies for all competing pathways, the one with the lowest energy barrier is identified as the most kinetically favorable. rsc.org For azo coupling with a phenol (B47542), for example, calculations would compare the transition state energies for attack at the ortho and para positions of the phenoxide ion. The strong electrophilicity of the diazonium cation, enhanced by the benzoyl group, generally leads to high regioselectivity for the para position, unless it is sterically blocked. lkouniv.ac.in

Table 3: Computational Descriptors for Predicting Reactivity This table summarizes key theoretical metrics used to forecast chemical behavior.

| Descriptor | Significance for this compound |

|---|---|

| LUMO Energy | Predicts high electrophilicity and susceptibility to nucleophilic attack. |

| ESP Map | Visually confirms the strong positive potential around the -N₂⁺ group, identifying it as the reaction center. |

| Calculated Atomic Charges | Quantifies the electron deficiency at the nitrogen atoms and the ipso-carbon. |

| Transition State Energy Comparison | Allows for the prediction of regioselectivity (e.g., para- vs. ortho-coupling) and chemoselectivity. |

Molecular Dynamics Simulations for Solvent Effects and Stability

While quantum calculations are excellent for modeling individual molecules or small clusters, Molecular Dynamics (MD) simulations are employed to understand the influence of the broader environment, particularly the solvent. nih.gov Arenediazonium salts are known for their limited stability, which is highly dependent on the solvent, temperature, and counter-ion. whiterose.ac.ukresearchgate.net

MD simulations model the diazonium salt and its chloride counter-ion surrounded by a large number of solvent molecules (e.g., water, ethanol). By solving Newton's equations of motion for every atom over time, these simulations track the dynamic interactions between the solute and solvent.

Key insights from MD simulations include:

Solvation Structure: Simulations reveal how solvent molecules arrange themselves around the diazonium cation and the chloride anion. In aqueous solutions, a structured hydration shell forms, and the extent of this solvation can impact the ion's reactivity.

Ion Pairing: MD can probe the tendency of the 4-benzoylbenzene-1-diazonium cation and the chloride anion to exist as a solvent-separated pair or a more tightly bound contact ion pair. This association affects the availability of the cation for reaction.

Stability and Decomposition: By calculating the free energy of solvation, MD simulations can quantify the stability of the diazonium salt in different solvents. nih.gov A more favorable (more negative) solvation free energy generally correlates with greater stability. These simulations can help explain why diazonium salts are more stable in some solvents than others and provide a rationale for choosing optimal reaction media. The simulations can also provide insights into the initial steps of thermal decomposition by monitoring the C-N bond dynamics at elevated temperatures.

Table 4: Representative Solvation Free Energies (ΔG_solv) for Benzenediazonium Cation This illustrative table shows how MD simulations can be used to compare ionic stability across different media.

| Solvent | Hypothetical ΔG_solv (kcal/mol) | Implication for Stability |

|---|---|---|

| Water | -75 | Strong solvation and high stability due to polarity and hydrogen bonding. |

| Ethanol (B145695) | -68 | Good solvation, providing moderate stability. |

| Acetonitrile | -62 | Less polar than water, offering slightly lower stability. |

| Tetrahydrofuran (THF) | -45 | Low polarity leads to poor solvation and reduced stability of the ionic species. |

Emerging Research Directions and Future Perspectives in 4 Benzoylbenzene 1 Diazonium Chloride Chemistry

Catalytic Applications in Organic Transformations (e.g., Electrocatalysis)

The covalent modification of electrode surfaces using aryldiazonium salts is a well-established strategy for creating robust and tailored catalytic platforms. researchgate.net The electrochemical reduction of the diazonium salt leads to the formation of a highly reactive aryl radical, which then forms a strong covalent bond with the electrode surface. researchgate.net This process, known as electrografting, can be precisely controlled to form either monolayers or multilayers, depending on factors like the concentration of the diazonium salt and the scan rate during cyclic voltammetry. nih.gov

For 4-Benzoylbenzene-1-diazonium chloride, this technique could be employed to immobilize 4-benzoylphenyl layers onto conductive substrates like glassy carbon or gold. These modified surfaces could serve as platforms for electrocatalysis. The attached benzoylphenyl group could act as a scaffold to anchor metallic nanoparticles or organometallic complexes, creating a stable heterogeneous catalyst. The stability of catalysts can be significantly enhanced due to the strong covalent bond between the aryl layer and the surface. mdpi.com

Integration in Advanced Materials Science (e.g., Fuel Cell Catalysts, Biosensors)

The ability of diazonium salts to form stable, covalently bonded organic layers on a wide variety of substrates makes them ideal candidates for applications in advanced materials science. researchgate.net

Fuel Cell Catalysts

In Polymer Electrolyte Membrane Fuel Cells (PEMFCs), the durability of the platinum-based catalyst is a critical challenge, often limited by the corrosion of the carbon support. mdpi.compurdue.edu Modifying the catalyst support with a thin organic layer via diazonium salt chemistry has been shown to enhance durability. researchgate.net This modification can increase the hydrophobicity of the catalyst surface, limiting the access of water which contributes to carbon corrosion and platinum dissolution. mdpi.com

| Catalyst Type | ECSA Retention (%) | Mass Activity Retention (%) |

|---|---|---|

| Pristine Pt-based Catalyst | 60.8 | 58.9 |

| Diazonium-Modified Pt-based Catalyst | 81.9 | 75.3 |

Data illustrates the potential improvements based on studies of catalysts modified with other functionalized diazonium salts. researchgate.net

Biosensors

Diazonium chemistry provides a powerful platform for the construction of electrochemical biosensors. nih.govmdpi.com The covalent attachment of a functional organic layer to an electrode surface creates a stable foundation for immobilizing biomolecules like enzymes, antibodies, or nucleic acids. mdpi.com The electrochemical reduction of diazonium salts is a common method for this surface modification. nih.gov

This compound can be used to functionalize electrode surfaces, such as screen-printed electrodes (SPEs), with 4-benzoylphenyl groups. The benzoyl moiety could then be chemically modified to create anchor points for bioreceptors. This approach offers a stable and reproducible way to construct sensing platforms. mdpi.com Research on compounds like 4-carboxybenzenediazonium (B3187778) and 4-nitrobenzenediazonium (B87018) has paved the way for this strategy, demonstrating its effectiveness in creating sensors for various biological targets. nih.govnih.gov The development of functional inks based on diazonium salts is a future prospect that could allow for the printing of biosensing functions onto a wide range of surfaces. mdpi.com